6-[(2,4-dichlorophenyl)methylsulfanyl]-7H-purin-2-amine
Overview
Description
6-[(2,4-dichlorophenyl)methylsulfanyl]-7H-purin-2-amine is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a purine core substituted with a 2,4-dichlorophenyl group and a methylsulfanyl group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2,4-dichlorophenyl)methylsulfanyl]-7H-purin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dichlorobenzyl chloride and 6-mercaptopurine.
Reaction Conditions: The key step involves the nucleophilic substitution reaction where 2,4-dichlorobenzyl chloride reacts with 6-mercaptopurine in the presence of a base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF).
Purification: The product is then purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and minimize costs.
Chemical Reactions Analysis
Types of Reactions
6-[(2,4-dichlorophenyl)methylsulfanyl]-7H-purin-2-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: The purine core can undergo substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Alkyl halides, acyl chlorides, bases like potassium carbonate.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Substitution: Various substituted purine derivatives depending on the reagents used.
Scientific Research Applications
6-[(2,4-dichlorophenyl)methylsulfanyl]-7H-purin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Mechanism of Action
The mechanism of action of 6-[(2,4-dichlorophenyl)methylsulfanyl]-7H-purin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
- 6-[(3,4-dichlorophenyl)methylsulfanyl]-7H-purin-2-amine
- 2-(2,4-Dichlorophenyl)-6-(methylsulfanyl)-5-(triphenylphosphonio)-4,5-dihydro-4-pyrimidinolate
Uniqueness
6-[(2,4-dichlorophenyl)methylsulfanyl]-7H-purin-2-amine is unique due to its specific substitution pattern on the purine core, which can result in distinct biological activities and chemical reactivity compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
6-[(2,4-dichlorophenyl)methylsulfanyl]-7H-purin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N5S/c13-7-2-1-6(8(14)3-7)4-20-11-9-10(17-5-16-9)18-12(15)19-11/h1-3,5H,4H2,(H3,15,16,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIAYWERGAIDCLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CSC2=NC(=NC3=C2NC=N3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70359138 | |
Record name | 6-[(2,4-dichlorophenyl)methylsulfanyl]-7H-purin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70359138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6950-19-2 | |
Record name | NSC36825 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36825 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-[(2,4-dichlorophenyl)methylsulfanyl]-7H-purin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70359138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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